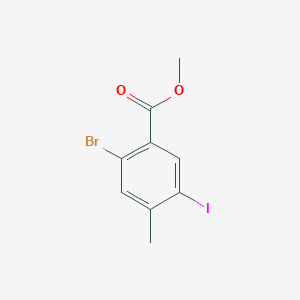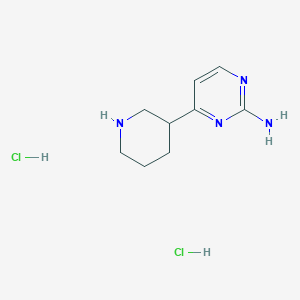
4-(Piperidin-3-yl)pyrimidin-2-amin-dihydrochlorid
Übersicht
Beschreibung
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring attached to a pyrimidine moiety, making it a versatile building block in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from signaling through phosphorylation of several enzyme or transcription factor substrates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits the activation of PKB, thereby disrupting this pathway .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent .
Biochemische Analyse
Biochemical Properties
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of downstream targets involved in cell proliferation and survival. Additionally, 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride has been shown to interact with other kinases, such as PI3K, influencing various signaling pathways .
Cellular Effects
The effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PKB leads to reduced phosphorylation of substrates like GSK3β, FKHRL1, and mTOR, which are involved in cell cycle progression, protein translation, and anti-apoptotic survival . This modulation results in altered cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Additionally, the compound may interact with other kinases and proteins, further influencing cellular processes. The changes in gene expression induced by the compound are a result of its impact on transcription factors regulated by PKB and other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its stability in vitro allows for sustained inhibition of target kinases over extended periods, making it useful for long-term studies on cellular processes.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized by liver enzymes, leading to its degradation and clearance from the body . This metabolic process affects the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for determining the compound’s efficacy and potential side effects in different tissues.
Subcellular Localization
The subcellular localization of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on target kinases and other biomolecules . Post-translational modifications and targeting signals influence the compound’s localization, affecting its overall efficacy and impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable pyrimidine precursor under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-4-yl)pyrimidin-2-amine: Similar structure but with a different position of the piperidine ring.
4-(Piperidin-3-yl)pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Piperidin-3-yl)quinoline-2-amine: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications.
Eigenschaften
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPKGMNDUFYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



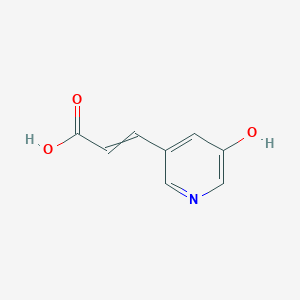
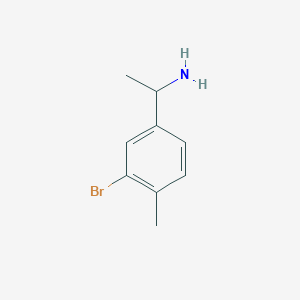
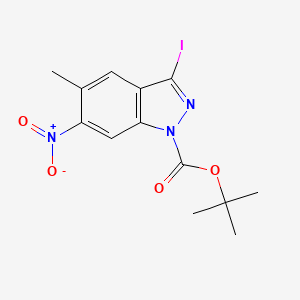


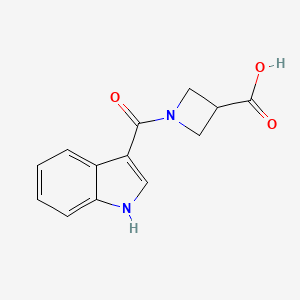
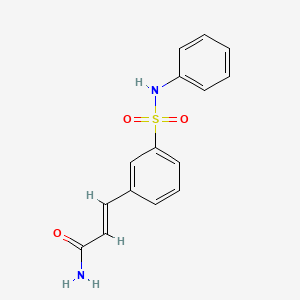

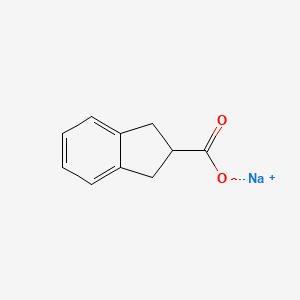
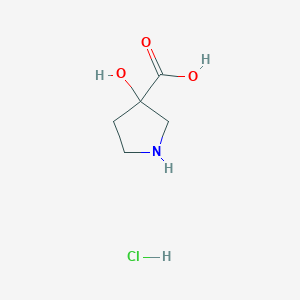

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)
